REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([NH2:10])[S:9][C:5]=2[CH:4]=1.C(N(CC)CC)C.[CH2:20]([N:22]=[C:23]=[O:24])[CH3:21]>CS(C)=O>[CH2:20]([NH:22][C:23]([NH:10][C:8]1[S:9][C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:12]=[CH:11][C:6]=2[N:7]=1)=[O:24])[CH3:21]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=C(S2)N)C=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.39 mL
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at rt under N2 for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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then quenched with water (˜200 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
A white solid formed
|
Type
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FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
WASH
|
Details
|
then washed with acetone (100 mL)
|
Type
|
CUSTOM
|
Details
|
the filtrate collected separately to the aqueous filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness under reduced pressure
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=O)NC=1SC2=C(N1)C=CC(=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |